molecular formula C18H15BrFN3O B2962351 5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone CAS No. 338962-48-4

5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone

Cat. No. B2962351
CAS RN: 338962-48-4
M. Wt: 388.24
InChI Key: UQVHCILMDKPHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[Benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone, also known as BMBFP, is a synthetic chemical compound that was first synthesized in 2004. BMBFP has been studied extensively in the past decade due to its potential applications as a pharmaceutical drug and its ability to interact with a variety of biological systems.

Scientific Research Applications

Synthesis and Antitumor Activity

A study focused on the synthesis of novel pyridazinone derivatives, including those related to 5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone, demonstrated these compounds' antitumor activities. Novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety were synthesized and characterized, showing significant inhibitory activity against MGC-803 and Bcap-37 cancer cells. This research suggests the potential of such derivatives in developing anticancer agents (Qin et al., 2020).

Chromatographic Determination

Another application involves the chromatographic separation and determination of pyridazinone compounds. Techniques for the chromatographic separation of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone and its isomers were developed, showcasing the method's utility in quantitative analysis and the importance of precise analytical methods for research on pyridazinone derivatives (Dulak et al., 1967).

Herbicide Modes of Action

Research into the modes of action of pyridazinone herbicides, including compounds structurally related to 5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone, reveals their inhibitory effect on photosynthesis and the Hill reaction in plants. This study highlights the agricultural applications of pyridazinone derivatives and their potential as herbicides, providing insight into their phytotoxicity and mechanisms of action (Hilton et al., 1969).

Synthesis of Heterocyclic Systems

The use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in synthesizing heterocyclic systems, including pyridazinone derivatives, illustrates the versatility of these compounds in organic chemistry. Such studies contribute to the development of novel heterocyclic compounds with potential applications in pharmaceuticals and materials science (Toplak et al., 1999).

Sequential Nucleophilic Substitution Reactions

Research into the synthesis of polysubstituted pyridazinones through sequential nucleophilic substitution reactions highlights the potential for developing diverse functionalized compounds. This method allows for the creation of a variety of pyridazinone systems with applications in drug discovery, demonstrating the chemical flexibility and utility of pyridazinone derivatives in synthesizing complex molecular structures (Pattison et al., 2009).

properties

IUPAC Name

5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFN3O/c1-22(12-13-5-3-2-4-6-13)16-11-21-23(18(24)17(16)19)15-9-7-14(20)8-10-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVHCILMDKPHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.